N(1-(((4-ACETYLANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRICHLOROETHYL)-4-BROMOBENZAMIDE
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Overview
Description
N(1-(((4-ACETYLANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRICHLOROETHYL)-4-BROMOBENZAMIDE is a complex organic compound with a molecular formula of C19H18Cl3N3O2S This compound is notable for its unique structure, which includes a combination of acetylanilino, carbothioyl, and bromobenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(1-(((4-ACETYLANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRICHLOROETHYL)-4-BROMOBENZAMIDE involves multiple steps. One common method includes the reaction of 4-acetylaniline with thiophosgene to form the intermediate 4-acetylanilinothiocarbonyl chloride. This intermediate is then reacted with 2,2,2-trichloroethylamine to form the desired compound. The reaction conditions typically involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N(1-(((4-ACETYLANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRICHLOROETHYL)-4-BROMOBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
N(1-(((4-ACETYLANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRICHLOROETHYL)-4-BROMOBENZAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N(1-(((4-ACETYLANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRICHLOROETHYL)-4-BROMOBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(((4-ACETYLANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRICHLOROETHYL)-4-METHYLBENZAMIDE
- N-(1-(((4-ACETYLANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRICHLOROETHYL)-2,2-DIPHENYLACETAMIDE
Uniqueness
N(1-(((4-ACETYLANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRICHLOROETHYL)-4-BROMOBENZAMIDE is unique due to the presence of the bromobenzamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[1-[(4-acetylphenyl)carbamothioylamino]-2,2,2-trichloroethyl]-4-bromobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrCl3N3O2S/c1-10(26)11-4-8-14(9-5-11)23-17(28)25-16(18(20,21)22)24-15(27)12-2-6-13(19)7-3-12/h2-9,16H,1H3,(H,24,27)(H2,23,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMGIAATUADGGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrCl3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303062-67-1 |
Source
|
Record name | N(1-(((4-ACETYLANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRICHLOROETHYL)-4-BROMOBENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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